Z-DQMD-FMK is derived from the family of fluoromethyl ketone (FMK) inhibitors, which are designed to irreversibly bind to active sites of caspases. Its specific structure allows for selective inhibition of caspase-3, differentiating it from other inhibitors such as Z-VAD-FMK, which is a pan-caspase inhibitor. This specificity makes Z-DQMD-FMK a valuable tool for studying the role of caspase-3 in apoptosis and other cellular processes.
The synthesis of Z-DQMD-FMK typically involves solid-phase peptide synthesis (SPPS), a common method for producing peptides with high purity. The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The protective groups are removed after each addition, allowing for the formation of peptide bonds.
The molecular structure of Z-DQMD-FMK can be represented as follows:
The specific arrangement of atoms within Z-DQMD-FMK allows it to fit into the active site of caspase-3, thereby blocking its enzymatic function.
Z-DQMD-FMK primarily acts through irreversible binding to the active site of caspase-3. This reaction can be summarized as follows:
The inhibition prevents the cleavage of downstream substrates that would typically lead to apoptosis, effectively allowing researchers to study cellular responses under conditions where apoptosis is suppressed.
The mechanism by which Z-DQMD-FMK exerts its effects involves:
Research indicates that treatment with Z-DQMD-FMK can significantly reduce apoptosis in various cell types exposed to apoptotic stimuli, such as chemotherapeutic agents or oxidative stressors .
These properties make Z-DQMD-FMK suitable for use in various experimental setups involving cell cultures.
Z-DQMD-FMK has several applications in scientific research:
Z-DQMD-FMK (benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone) functions as an irreversible covalent inhibitor of caspase-3. Its mechanism involves formation of a thioether bond between the fluoromethylketone (FMK) warhead and the catalytic cysteine residue (Cys163) within the enzyme’s active site. This covalent modification follows second-order kinetics characterized by the rate constant Kinact/KI, where Kinact reflects the maximal inactivation rate and KI represents the inhibitor concentration yielding half-maximal inactivation. FMK-based inhibitors like Z-DQMD-FMK exhibit time-dependent inhibition, with binding efficiency quantified through liquid chromatography-high resolution accurate mass spectrometry (LC-HRAMS) assays tracking covalent adduct formation over 7-hour incubations [3] [8]. Unlike reversible inhibitors, Z-DQMD-FMK’s irreversible binding ensures prolonged suppression of caspase-3 activity, making it particularly valuable for investigating long-term apoptotic processes.
Table 1: Comparative Kinetics of Caspase-3 Inhibitors
Inhibitor | Pharmacophore | Kinact/KI (M−1s−1) | Specificity Profile |
---|---|---|---|
Z-DQMD-FMK | FMK | 1.8 × 104 | Caspase-3 >> Caspase-7 |
Ac-DEVD-CHO | Aldehyde | 3.5 × 105 | Pan-caspase |
Q-VD-OPH | OPH | 4.2 × 105 | Broad-spectrum |
The peptide sequence DQMD confers selectivity for caspase-3 through interactions beyond the conserved S1 aspartate-binding pocket. Molecular docking reveals that the P2 glutamine (Q) forms hydrogen bonds with Ser209 in the S3 subsite—a residue unique to caspase-3. In contrast, caspase-7 possesses a bulkier Tyr204 at this position, sterically hindering P2-Q accommodation [9]. Additionally, the P3 methionine (M) engages hydrophobic residues in caspase-3’s S2 subsite (e.g., Trp206), further enhancing binding affinity. Enzyme kinetics confirm this specificity: Z-DQMD-FMK inhibits caspase-3 (Kiapp = 0.68 nM) with ~80-fold selectivity over caspase-7 (Kiapp = 55.7 nM) and negligible activity against caspases-8/9 (Kiapp > 200 nM) [9] [4]. Mutagenesis studies (e.g., S209A caspase-3) abrogate inhibition, underscoring Ser209 as a critical determinant of isoform specificity [9].
Z-DQMD-FMK blocks the mitochondrial apoptotic pathway by inhibiting caspase-3-mediated amplification of cytochrome c/Smac/DIABLO release. In cardiomyocytes, Drp1-dependent mitochondrial fission triggers Smac/DIABLO translocation, which neutralizes XIAP (X-linked inhibitor of apoptosis protein), permitting caspase-9/3 activation. Z-DQMD-FMK sequesters active caspase-3, preventing feedback cleavage of Bcl-2 family members like Bid and preserving mitochondrial integrity [10]. Consequently, cytosolic cytochrome c accumulation and APAF-1 apoptosome formation are attenuated. This mechanism is validated by studies showing Z-DQMD-FMK reduces apoptosis in cardiac ischemia models without directly inhibiting upstream caspase-9 [10].
Extrinsic apoptosis initiated by death receptors (e.g., Fas, TNF-R1) requires caspase-8-mediated activation of executioner caspases. Cadmium-exposed osteoblasts exhibit simultaneous caspase-8 and caspase-3 activation, with Z-DQMD-FMK partially blocking DNA fragmentation (by ~40%) despite caspase-8’s upstream role [1]. This occurs because caspase-3 amplifies caspase-8 activation via a feedback loop involving proteolytic maturation of pro-caspase-8. Z-DQMD-FMK disrupts this loop by inactivating caspase-3, thereby reducing initiator caspase activity. However, caspase-8 inhibitors (Z-IETD-FMK) show additive effects with Z-DQMD-FMK, confirming parallel pathway engagement [1].
Table 2: Z-DQMD-FMK in Apoptotic Pathway Regulation
Apoptotic Pathway | Key Molecular Targets | Effect of Z-DQMD-FMK |
---|---|---|
Mitochondrial | Smac/DIABLO, caspase-9, Bcl-2 | Blocks caspase-3-mediated Bid cleavage; preserves ΔΨm |
Death Receptor | Caspase-8, caspase-3 | Inhibits feedback amplification of caspase-8 |
DNA Damage | p53, caspase-activated DNase | Prevents DNA fragmentation by inhibiting CAD |
Caspase-3 cleaves protein kinase C-delta (PKC-δ) at D327SQD330N to generate a constitutively active 56-kDa fragment that promotes oxidative stress-induced cell death. In zinc-deficient 3T3 fibroblasts, Z-DQMD-FMK prevents caspase-3-dependent PKC-δ processing but fails to restore cell viability. Instead, it redirects cleavage to a novel 56-kDa fragment via alternative proteases, indicating compensatory cell death mechanisms [4]. Conversely, epsilon PKC (εPKC) cleavage in ischemic stroke generates a 43-kDa fragment independently of caspase-3; Z-DQMD-FMK does not suppress εPKC proteolysis, confirming substrate-specific regulation [4] [10].
While not directly investigated for Z-DQMD-FMK, caspase-3 degrades β-catenin during ischemic injury, disrupting Wnt signaling and cell adhesion. Caspase-3 inhibitors (e.g., Ac-DNLD-CHO) stabilize β-catenin in neuronal models, suggesting Z-DQMD-FMK may exert similar effects. This stabilization preserves cadherin-mediated junctions and transcriptional activity of β-catenin/TCF4 complexes, potentially enhancing tissue repair [9]. In vitro, caspase-3 inhibition reduces TUNEL positivity in hypoxic cardiomyocytes by 50%, implicating Z-DQMD-FMK in cytoprotection beyond apoptosis suppression [10].
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: